molecular formula C8H6ClF3O B1274369 (3-Chloro-5-(trifluoromethyl)phenyl)methanol CAS No. 886496-87-3

(3-Chloro-5-(trifluoromethyl)phenyl)methanol

Cat. No. B1274369
CAS RN: 886496-87-3
M. Wt: 210.58 g/mol
InChI Key: RHHJWEABQQBUAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in this compound, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs. For instance, the compound can be used in the synthesis of selinexor , a drug used for cancer treatment.

Agrochemical Applications

Trifluoromethylpyridines, which can be derived from this compound, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Veterinary Applications

Similar to its use in human pharmaceuticals, this compound’s derivatives are also used in the veterinary industry . Several veterinary products containing the trifluoromethyl group have been granted market approval .

Functional Materials

The development of fluorinated organic chemicals, including those with the trifluoromethyl group, is an important research topic in the field of functional materials . These compounds have unique properties that make them useful in various applications.

Organic Synthesis

This compound can be used as a starting material or intermediate in organic synthesis . Its unique structure and reactivity make it a valuable tool in the synthesis of complex organic molecules.

Chromatography

In the field of chromatography, this compound can be used in the preparation of stationary phases . For instance, it can be coated or covalently immobilized on silica to separate specific types of compounds .

properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHJWEABQQBUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397424
Record name (3-Chloro-5-(trifluoromethyl)phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-5-(trifluoromethyl)phenyl)methanol

CAS RN

886496-87-3
Record name (3-Chloro-5-(trifluoromethyl)phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(3-Amino-5-(trifluoromethyl)phenyl)methanol (1.0 g, 5.23 mmol) in dry acetonitrile (6 mL) was added dropwise to a solution of copper (II) chloride (0.83 g, 6.2 mmol) and tert-butyl nitrite (0.9 mL, 7.5 mmol) in acetonitrile (6 mL) at 65° C. After 30 min at 65° C., the reaction mixture was cooled to room temperature, poured into a 1 N hydrochloric acid solution, and extracted with ethyl acetate (2×). The organic layers were pooled together, washed with brine (2×), dried over sodium sulfate, and concentrated. Column chromatography on silica gel (30% ethyl acetate/hexanes) afforded 0.8 g (73%). 1H-NMR (CDCl3, 500 MHz) δ 7.54 (s, 1H), 7.52 (s, 1H), 7.50 (s, 1H), 4.74 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.83 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 3-chloro-5-(trifluoromethyl)benzoate (Reference Example 29, 2.20 g, 9.22 mmol) in THF (100.0 mL) at −78° C. was added disobutylaluminum hydride solution (28.00 mL, 1.0 M in methylene chloride, 28.00 mmol) and the resulting reaction mixture was stirred at this temperature for 4 h. After this time, the reaction was quenched with 1.0 M hydrochloric acid (100 mL) and warmed to room temperature. The reaction mixture was diluted with ethyl acetate, washed with aqueous 1.0 M hydrochloric acid, water, and saturated sodium chloride, dried (Na2SO4), filtered, concentrated under reduced pressure to provide (3-chloro-5-(trifluoromethyl)phenyl)methanol (1.98 g, >99%) as a brown oil, which was used without further purification or characterization.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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